![molecular formula C19H12ClN5O4 B2737789 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899737-67-8](/img/structure/B2737789.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing chemical compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and material science. This compound's unique structure features a 3-chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a benzo[d][1,3]dioxole carboxamide moiety, which together contribute to its diverse range of chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, one typically begins with a multi-step synthesis. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the 3-chlorophenyl group via substitution reactions.
Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation.
Each step requires specific conditions, such as appropriate solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium-based), and reaction temperatures (ranging from -78°C to 150°C).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to optimize reaction conditions, reduce waste, and increase efficiency.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups (e.g., ketones to alcohols) using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-d]pyrimidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents (e.g., KMnO₄, CrO₃)
Reducing agents (e.g., NaBH₄, LiAlH₄)
Catalysts (e.g., Pd/C, PtO₂)
Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives, each with distinct chemical and biological properties.
科学研究应用
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in protein binding studies.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation due to its interaction with specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound typically involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. Pathways affected by this compound include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.
相似化合物的比较
Uniqueness and Similar Compounds
Compared to similar compounds like:
N-(1-(3-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
N-(1-(3-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
The 3-chlorophenyl group in this compound provides unique electronic and steric properties, making it distinct in its reactivity and biological activity. This uniqueness lies in its specific binding affinity and selectivity towards particular molecular targets, leading to potential therapeutic benefits.
This compound, therefore, stands out not just for its structural features but also for its diverse applications across various scientific and industrial fields.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-12-2-1-3-13(7-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-4-5-15-16(6-11)29-10-28-15/h1-9H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVONOSMTYRDLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
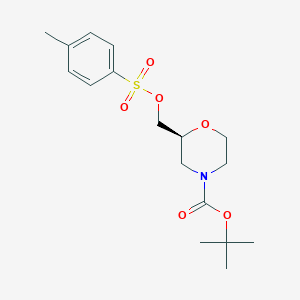
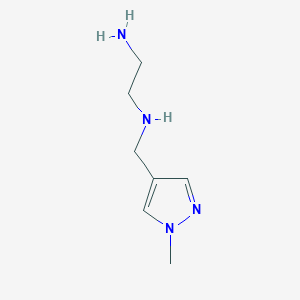
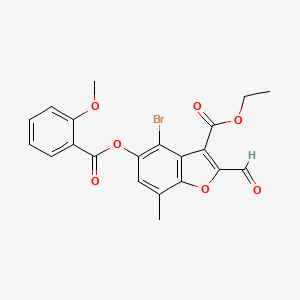
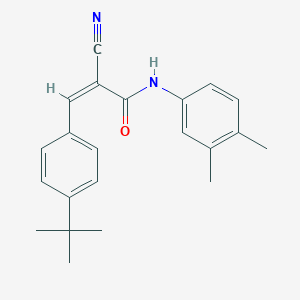
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2737710.png)

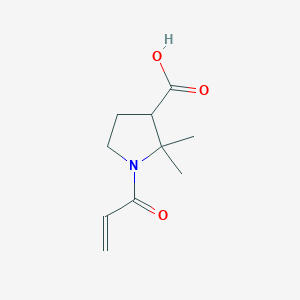
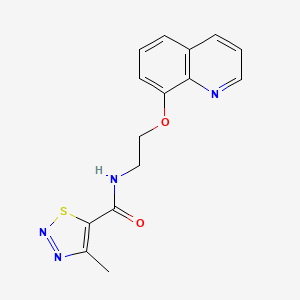
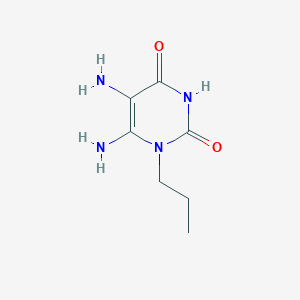
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide](/img/structure/B2737721.png)
![N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)
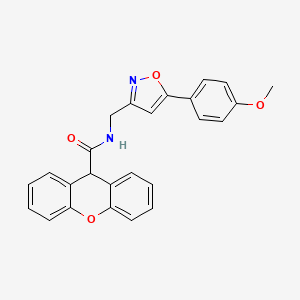
![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
![2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2737725.png)
